An In-depth Technical Guide to 5-Amino-2-cyclopropylbenzonitrile (CAS 1552271-08-5)
An In-depth Technical Guide to 5-Amino-2-cyclopropylbenzonitrile (CAS 1552271-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminocyclopropylbenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties is a cornerstone of rational drug design. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart favorable physicochemical properties, including enhanced metabolic stability, improved potency, and modulated lipophilicity. When coupled with the versatile aminobenzonitrile scaffold, a privileged structure in numerous biologically active agents, the resulting molecule, 5-Amino-2-cyclopropylbenzonitrile, emerges as a compound of considerable interest for drug discovery programs.[1]
The aminobenzonitrile core offers a synthetically tractable handle for the construction of a diverse array of heterocyclic systems, such as quinazolines and pyrimidines, which are prevalent in a multitude of therapeutic agents.[1] The presence of the amino group provides a vector for further chemical elaboration, while the nitrile functionality can act as a key pharmacophoric element or a precursor for other functional groups.[2] This guide aims to provide a comprehensive technical overview of 5-Amino-2-cyclopropylbenzonitrile, including its core properties, a robust (proposed) synthetic workflow, and its potential applications in the development of novel therapeutics.
Core Physicochemical and Spectral Properties
Due to the limited availability of public experimental data for 5-Amino-2-cyclopropylbenzonitrile, the following properties are a blend of data from structurally related analogs and computational predictions. These values should be considered as estimations and validated experimentally.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₀H₁₀N₂ | Based on chemical structure |
| Molecular Weight | 158.20 g/mol | Calculated from molecular formula |
| Appearance | Off-white to light yellow solid | Typical for substituted anilines |
| Melting Point | Not available (predicted >100 °C) | Based on similar aminobenzonitriles |
| Boiling Point | Not available (predicted >300 °C) | High due to polarity and molecular weight |
| Solubility | Soluble in organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | Polarity of amino and nitrile groups balanced by aromatic and cyclopropyl moieties.[3] |
| pKa (of the amino group) | ~3-4 | Electron-withdrawing nitrile group reduces the basicity of the aniline. |
Predicted Spectroscopic Data
The following are predicted spectral characteristics based on the analysis of analogous compounds.[4][5][6][7][8]
-
¹H NMR (400 MHz, DMSO-d₆):
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δ ~7.2-7.4 ppm (m, 1H, Ar-H)
-
δ ~6.8-7.0 ppm (m, 2H, Ar-H)
-
δ ~5.5-6.0 ppm (br s, 2H, -NH₂)
-
δ ~1.8-2.0 ppm (m, 1H, cyclopropyl-CH)
-
δ ~0.8-1.2 ppm (m, 4H, cyclopropyl-CH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150 ppm (Ar-C-NH₂)
-
δ ~130-135 ppm (Ar-CH)
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δ ~120 ppm (Ar-C-CN)
-
δ ~118 ppm (-CN)
-
δ ~115-120 ppm (Ar-CH)
-
δ ~105 ppm (Ar-C-cyclopropyl)
-
δ ~10-15 ppm (cyclopropyl-CH)
-
δ ~5-10 ppm (cyclopropyl-CH₂)
-
-
IR (KBr, cm⁻¹):
-
~3450-3300 (N-H stretch, primary amine)
-
~2220-2230 (C≡N stretch)[9]
-
~1620-1600 (N-H bend and C=C aromatic stretch)
-
~1300-1250 (C-N stretch)
-
~800-850 (C-H out-of-plane bend for substituted benzene)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 158
-
Proposed Synthetic Pathway and Experimental Protocol
A robust and versatile synthesis of 5-Amino-2-cyclopropylbenzonitrile can be envisioned through a multi-step sequence, leveraging modern cross-coupling methodologies. The proposed pathway begins with a readily available starting material, 2-bromo-5-nitrobenzonitrile, and introduces the cyclopropyl moiety via a Suzuki-Miyaura coupling, followed by the reduction of the nitro group to the target amine.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for 5-Amino-2-cyclopropylbenzonitrile.
Step-by-Step Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrobenzonitrile
-
Rationale: The Suzuki-Miyaura coupling is a highly efficient and functional-group-tolerant method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[10][11] This reaction is ideal for introducing the cyclopropyl group onto the benzonitrile core. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.[11]
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-nitrobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-5-nitrobenzonitrile.
-
Step 2: Reduction of 2-Cyclopropyl-5-nitrobenzonitrile
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of a metal in acidic media being common choices. The selection of the reducing agent should consider the potential for reduction of the nitrile group, though this is generally less facile.
-
Procedure (using Iron in Acidic Media):
-
To a round-bottom flask, add 2-cyclopropyl-5-nitrobenzonitrile (1.0 eq) and a solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride or hydrochloric acid.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Amino-2-cyclopropylbenzonitrile.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 5-Amino-2-cyclopropylbenzonitrile makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds.[1] The nucleophilic amino group can readily participate in condensation and cyclization reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for diversification.
Signaling Pathway for Synthetic Diversification
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